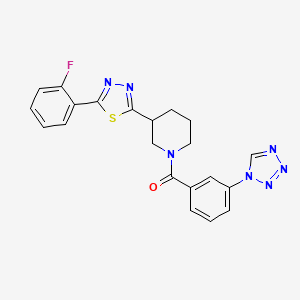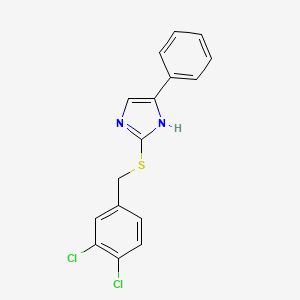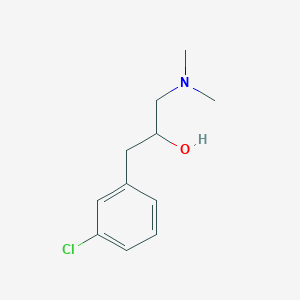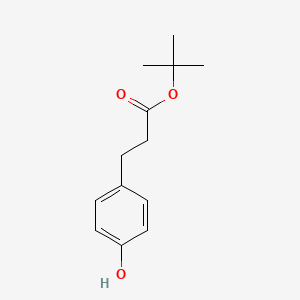![molecular formula C12H11N5O3S B2500442 5-(((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)méthyl)furan-2-carboxylate de méthyle CAS No. 1058238-65-5](/img/structure/B2500442.png)
5-(((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)méthyl)furan-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, is a heterocyclic compound that appears to be derived from furan-2-carboxylic acid or its methyl ester. The structure suggests the presence of a triazolopyrimidine moiety linked to a furan ring via a thioether linkage. This type of compound is likely to have interesting chemical properties and potential biological activity due to the presence of multiple heterocycles.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride can lead to the formation of 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates . These intermediates can undergo further chemical transformations to yield a variety of heterocyclic compounds, including triazole and thiadiazole derivatives. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied to synthesize the triazolopyrimidine-furan conjugate.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a furan ring, which is a five-membered oxygen-containing heterocycle, and a triazolopyrimidine moiety, which is a fused heterocyclic system containing nitrogen atoms. The linkage between these two systems is through a sulfur atom, which suggests the presence of a thioether bond. The molecular structure would influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds similar to the one of interest have been shown to undergo a variety of chemical reactions. For instance, 5-arylfuran-2-carbonyl chlorides can react with potassium thiocyanate and amines to yield thiadiazole derivatives . Additionally, the presence of reactive functional groups such as the ester and the thioether in the compound suggests that it could participate in nucleophilic substitution reactions, hydrolysis, and potentially cyclization reactions to form new heterocyclic systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that it would exhibit properties typical of aromatic heterocycles. This includes moderate to low solubility in water, potential for hydrogen bonding due to nitrogen atoms in the triazolopyrimidine ring, and the likelihood of exhibiting fluorescence or UV-visible absorbance due to the conjugated system. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the fused ring system and the presence of the ester group.
Antibacterial Activity
Compounds with structural similarities to the compound have been tested for antibacterial activity. Novel furan-supported 1,2,4-triazoles have been synthesized and characterized, with some showing antibacterial activity against different bacterial strains . This suggests that the compound of interest could also possess antibacterial properties, making it a potential candidate for further biological evaluation.
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont utilisés en synthèse organique en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices même à haute température .
Chimie des polymères
Dans le domaine de la chimie des polymères, les 1,2,3-triazoles sont utilisés en raison de leur fort moment dipolaire et de leur capacité à former des liaisons hydrogène . Ces caractéristiques font que le motif 1,2,3-triazole substitué ressemble structurellement à la liaison amide .
Chimie supramoléculaire
Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire . Ils ont une large gamme d'applications dans les produits pharmaceutiques, la chimie supramoléculaire, la synthèse organique, la biologie chimique et l'industrie .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils sont utilisés pour créer des interactions spécifiques avec différents récepteurs cibles .
Biologie chimique
Dans le domaine de la biologie chimique, les 1,2,3-triazoles sont utilisés en raison de leur capacité à manifester des substituants autour d'une échafaudage central dans des représentations tridimensionnelles (3D) définies .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils sont utilisés pour créer des interactions spécifiques avec différents récepteurs cibles .
Science des matériaux
En science des matériaux, les 1,2,3-triazoles sont utilisés en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices même à haute température .
Mécanisme D'action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway , apoptosis pathway , and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
methyl 5-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-17-10-9(15-16-17)11(14-6-13-10)21-5-7-3-4-8(20-7)12(18)19-2/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIMZNUNDIGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)
![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)
![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)
![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)






![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)